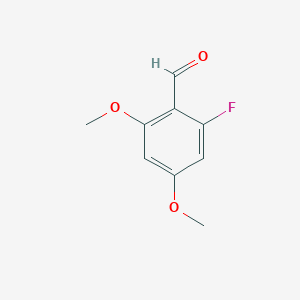

2-Fluoro-4,6-dimethoxybenzaldehyde

Übersicht

Beschreibung

2-Fluoro-4,6-dimethoxybenzaldehyde is a fluorinated aromatic aldehyde . It is an organic building block used in chemical synthesis . It is available in solid form .

Molecular Structure Analysis

The molecular formula of this compound is C9H9FO3 . The InChI code is 1S/C9H9FO3/c1-12-6-3-8 (10)7 (5-11)9 (4-6)13-2/h3-5H,1-2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 184.17 and a density of 1.2±0.1 g/cm3 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Vibrational Spectra

The compound's molecular structure has been explored through X-ray diffraction techniques and vibrational spectroscopy. One study focused on a closely related compound, 2-fluoro-4-bromobenzaldehyde (FBB), revealing insights into its molecular structure and properties. The research utilized density functional theory (DFT) simulations, confirming the molecular structure and providing a detailed understanding of the molecular dimer formed by intermolecular hydrogen bonding. This study also delved into the vibrational modes of the molecule, identifying characteristic frequencies and providing a comprehensive analysis of the compound's crystal structure and vibrational properties (Tursun et al., 2015).

Synthesis and Anticancer Activity

Another significant application involves the synthesis of fluorinated analogs of combretastatin A-4, a compound known for its anticancer properties. The synthesis process incorporates fluorinated benzaldehydes, including 2-fluoro-4,6-dimethoxybenzaldehyde derivatives. This research highlighted the potential of these fluorinated analogs in retaining the potent cell growth inhibitory properties of combretastatin A-4, marking an important contribution to the field of anticancer drug development (Lawrence et al., 2003).

Applications in Fluorescence Sensing

The compound also plays a role in the development of fluorescent sensors. One study developed a novel and simple fluorophore, p-dimethylaminobenzaldehyde thiosemicarbazone (DMABTS), which demonstrated the ability to detect mercuric ions in aqueous solutions. The fluorescence intensity of DMABTS was significantly quenched upon interaction with Hg(2+) ions, indicating its potential as a selective and sensitive fluorescent sensor (Yu et al., 2006).

Wirkmechanismus

Safety and Hazards

The safety data sheet for 2-Fluoro-4,6-dimethoxybenzaldehyde indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Eigenschaften

IUPAC Name |

2-fluoro-4,6-dimethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXOVFKDPODHDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

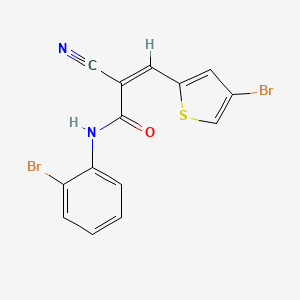

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2757377.png)

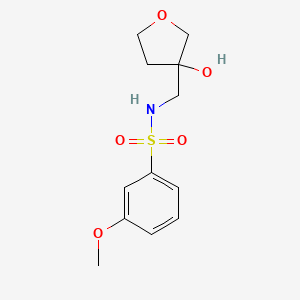

![3-(tetrahydro-2H-pyran-4-yl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B2757378.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2757380.png)

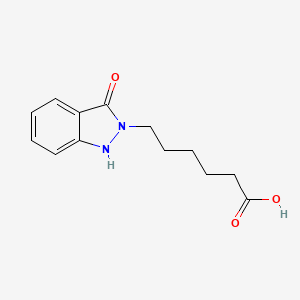

![1-[(3,4-Dimethoxyphenyl)methyl]-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2757388.png)